molecular formula C16H15NO2S2 B8531424 1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)-

1h-Indole,2-methyl-5-(methylthio)-1-(phenylsulfonyl)-

Cat. No. B8531424
M. Wt: 317.4 g/mol
InChI Key: XKFMGVKKVMHFOO-UHFFFAOYSA-N
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Patent
US08741897B2

Procedure details

To a solution of 1-benzenesulfonyl-2-methyl-5-methylsulfanyl-1H-indole (156 mg, 0.49 mmol) in 10 mL of ethanol was added 10 mL of 10% aqueous sodium hydroxide solution. The mixture was warmed at reflux for 18 hours. The mixture was then diluted with 10 mL of brine and extracted with three 20 mL portions of ethyl acetate. The combined organic layers were washed with two 10 mL portions of 10% aqueous sodium hydroxide solution, two 20 mL portions of saturated aqueous ammonium chloride, two 20 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude product was adsorbed onto silica gel and chromatographed on silica gel using ethyl acetate-hexanes (1:99, then 2:98, then 3:97, then 5:96) to afford 62 mg (71.2% yield) of 2-methyl-5-methylsulfanyl-1H-indole.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:18]3[C:13](=[CH:14][C:15]([S:19][CH3:20])=[CH:16][CH:17]=3)[CH:12]=[C:11]2[CH3:21])(=O)=O)C=CC=CC=1.[OH-].[Na+]>C(O)C.[Cl-].[Na+].O>[CH3:21][C:11]1[NH:10][C:18]2[C:13]([CH:12]=1)=[CH:14][C:15]([S:19][CH3:20])=[CH:16][CH:17]=2 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC(=CC=C12)SC)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with three 20 mL portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with two 10 mL portions of 10% aqueous sodium hydroxide solution, two 20 mL portions of saturated aqueous ammonium chloride, two 20 mL portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=C(C=C2C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 71.2%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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